(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL
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Overview
Description
(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL is a complex organic compound that features a benzodiazole ring fused with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving ortho-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl halide in the presence of a base.
Coupling with Trimethoxyphenyl Group: The final step involves coupling the benzodiazole derivative with a trimethoxyphenyl compound through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with active sites of enzymes, while the trimethoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.
(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4-DIMETHOXYPHENYL)METHANOL: Similar structure but with fewer methoxy groups, which can affect its reactivity and binding properties.
Uniqueness
The presence of the trimethoxyphenyl group in (1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)(3,4,5-TRIMETHOXYPHENYL)METHANOL provides unique electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Properties
IUPAC Name |
(1-propylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-5-10-22-15-9-7-6-8-14(15)21-20(22)18(23)13-11-16(24-2)19(26-4)17(12-13)25-3/h6-9,11-12,18,23H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWYVAIMQEWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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